molecular formula C₁₈H₁₉D₄N₅O₅ B1163976 Reproterol-d3 (Major)

Reproterol-d3 (Major)

Cat. No.: B1163976
M. Wt: 393.43
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Rationale for Deuteration in Pharmaceutical and Analytical Sciences

Deuteration is the specific process of replacing hydrogen atoms (¹H) with their stable isotope, deuterium (B1214612) (²H). unam.mx Deuterium contains one proton and one neutron, making it about twice as heavy as hydrogen. musechem.com This mass difference, though subtle, is the source of its unique utility in science. The bond formed between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com

This difference in bond strength gives rise to the "kinetic isotope effect" (KIE), where a chemical reaction involving the breaking of a C-D bond proceeds at a slower rate than one involving a C-H bond. nih.govresearchgate.net In pharmaceutical sciences, this effect can be strategically employed to alter a drug's metabolic profile. nih.gov If a drug is metabolized by an enzyme that breaks a specific C-H bond, replacing that hydrogen with deuterium can slow down its breakdown, potentially improving its pharmacokinetic properties. researchgate.net

In analytical sciences, particularly in quantitative analysis using mass spectrometry, deuteration is invaluable. unam.mxresolvemass.ca A deuterated compound is chemically and physically almost identical to its non-deuterated version, meaning it behaves similarly during sample preparation and chromatographic separation. However, due to its greater mass, it is easily distinguishable by a mass spectrometer. unam.mx This makes deuterated compounds ideal internal standards. By adding a known quantity of a deuterated standard to a sample, scientists can accurately quantify the amount of the non-labeled target compound, correcting for any loss that may occur during sample processing and analysis. resolvemass.ca

Significance of Reproterol-d3 (Major) as a Specialized Research Tool

Reproterol (B133377) is a compound known as a short-acting β2-adrenoceptor agonist. medchemexpress.compharmaffiliates.com Reproterol-d3 (Major) is its deuterium-labeled analogue, where three hydrogen atoms have been replaced by deuterium. medchemexpress.commedchemexpress.com It is not intended for therapeutic use but serves as a critical analytical tool. vulcanchem.com

The primary significance of Reproterol-d3 lies in its application as an internal standard for the precise quantification of Reproterol in biological samples, such as urine or plasma. scbt.comresearchgate.net In fields like clinical research, pharmacology, and forensic toxicology, accurately measuring the concentration of a compound like Reproterol is essential. wiley.com

During analysis, a known amount of Reproterol-d3 is added to the sample before processing. Both Reproterol and Reproterol-d3 are extracted and analyzed simultaneously, typically by a hyphenated technique like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net Because Reproterol-d3 has nearly identical chemical properties to Reproterol, any loss of the target analyte during the procedure is mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio. By comparing the signal intensity of Reproterol to that of Reproterol-d3, a highly accurate and precise concentration of Reproterol in the original sample can be determined. resolvemass.caresearchgate.net This makes Reproterol-d3 an essential reference compound for generating reliable and reproducible research data. medchemexpress.com

Data Tables

Table 1: Comparison of Reproterol and Reproterol-d3 (Major)

PropertyReproterolReproterol-d3 (Major)
Molecular Formula C₁₈H₂₃N₅O₅C₁₈H₁₉D₄N₅O₅
Molecular Weight 389.41393.43
Isotopic Label NoneDeuterium (d3)
Primary Application β2-adrenoceptor agonist pharmaffiliates.comAnalytical internal standard scbt.com

Data sourced from Pharmaffiliates. pharmaffiliates.com

Table 2: Key Applications of Stable Isotope Labeling in Research

Research AreaApplicationExample Isotopes
Metabolism Studies (DMPK) Tracing metabolic pathways and determining pharmacokinetics. symeres.com²H, ¹³C, ¹⁵N
Quantitative Analysis Acting as internal standards for accurate measurement in mass spectrometry. sigmaaldrich.com²H, ¹³C
Mechanistic Studies Elucidating chemical and enzymatic reaction mechanisms via the kinetic isotope effect. symeres.com²H
Proteomics/Metabolomics Quantifying protein turnover and metabolite concentrations. ¹³C, ¹⁵N
Environmental Science Tracing the fate and persistence of pollutants and agrochemicals. symeres.com¹³C, ¹⁵N

Properties

Molecular Formula

C₁₈H₁₉D₄N₅O₅

Molecular Weight

393.43

Synonyms

7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl-d4]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione;  D 1959-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Reproterol D3 Major

Academic Approaches for Deuterium (B1214612) Labeling of Reproterol (B133377) Analogs

The introduction of deuterium into molecules like Reproterol can be achieved through several established academic strategies. These methods generally fall into two categories: the use of precursors already containing deuterium in their structure or the post-synthesis exchange of hydrogen for deuterium on the target molecule or an intermediate.

A common and direct approach for isotopic labeling involves incorporating deuterium-enriched reagents at specific steps of a synthetic pathway. This method offers high selectivity for the labeling position, as the deuterium is part of a building block that is added to the molecular scaffold.

Deuterated Reducing Agents: In syntheses involving the reduction of a carbonyl group to a hydroxyl group, a deuterated reducing agent can be employed. For instance, sodium borodeuteride (NaBD₄) can be used to introduce a deuterium atom. In the context of Reproterol synthesis, a precursor ketone could be reduced with NaBD₄ to form the deuterated secondary alcohol found in the side chain. A similar strategy has been described for the synthesis of other deuterated steroids where sodium borodeuteride reduction introduces a deuterium atom at a specific carbon position nih.gov.

Deuterated Alkylating Agents: If the synthesis involves adding an alkyl chain, a deuterated version of the alkylating agent can be used. For the synthesis of Reproterol-d3, a deuterated propyl halide could be used to alkylate the theophylline (B1681296) core, thereby introducing the deuterium atoms into the propyl linker.

Deuterated Starting Materials: The synthesis can commence with a starting material that is already deuterated. This strategy is exemplified in the synthesis of radioactively labelled reproterol, where a labeled malonic diethyl ester was used as the starting compound nih.gov. A similar principle applies to deuterium labeling, where a commercially available or custom-synthesized deuterated precursor forms the foundation of the subsequent synthesis.

The primary advantage of using deuterium-containing precursors is the precise control over the location of the isotopic label. The efficiency of incorporation is typically high, and the position is determined by the reaction mechanism.

Hydrogen/Deuterium (H/D) exchange reactions are another powerful tool for isotopic labeling. These reactions involve the replacement of one or more hydrogen atoms in a molecule with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.

Acid- or Base-Catalyzed Exchange: Protons on atoms adjacent to carbonyl groups or on aromatic rings can be exchanged for deuterons under acidic or basic conditions. For example, acid-catalyzed deuteration has been successfully used for labeling diethylstilbestrol (B1670540) and its analogs by treating the parent compound with a mixture of methanol-d (B46061) and deuterium chloride in deuterium oxide nih.gov. This approach could potentially be applied to intermediates in the Reproterol synthesis to label specific positions.

Metal-Catalyzed Exchange: Transition metals, such as palladium, platinum, or rhodium, can catalyze the exchange of C-H bonds with deuterium from D₂ gas or D₂O. A heterogeneous catalytic system using Palladium on carbon (Pd/C) with D₂O as the deuterium source has been described as an efficient and selective method for deuteration mdpi.com. This method benefits from the in-situ generation of deuterium gas, enhancing safety and simplicity mdpi.com. The selectivity of the exchange can often be directed by functional groups within the molecule.

The main challenge in H/D exchange reactions is controlling the selectivity to label the desired positions without scrambling the deuterium across multiple sites. However, with careful selection of catalysts and reaction conditions, high selectivity can be achieved mdpi.com.

Multi-step Chemical Synthesis Pathways Towards Reproterol-d3 (Major)

The synthesis of a complex molecule like Reproterol-d3 is inherently a multi-step process. Such syntheses are designed to build the molecule in a logical sequence, often by creating key fragments that are later joined together in a convergent approach nih.gov. A plausible synthetic route for Reproterol-d3 would involve the synthesis of two key intermediates: the theophylline moiety with a propyl linker and the 2-(3,5-dihydroxyphenyl)-2-hydroxyethylamine side chain. The deuterium label can be introduced into either of these fragments before they are combined.

A hypothetical, convergent multi-step synthesis could proceed as follows:

Synthesis of Deuterated Fragment A (Theophylline-propyl chain): 7-(3-halopropyl)theophylline is synthesized. To introduce deuterium, the synthesis could start with a deuterated version of a propyl precursor.

Synthesis of Fragment B (Dihydroxyphenyl-ethanolamine side chain): This fragment is synthesized from a suitable 3,5-dihydroxyacetophenone precursor. The deuterium label(s) can be introduced at this stage. For example, reduction of a ketone intermediate with sodium borodeuteride (NaBD₄) would install a deuterium atom at the carbon bearing the hydroxyl group.

Coupling and Final Steps: The deuterated fragment (either A or B) is then coupled with the non-deuterated fragment. This is typically achieved via a nucleophilic substitution reaction where the amine of Fragment B displaces the halide on the propyl chain of Fragment A. Subsequent deprotection steps, if necessary, would yield the final Reproterol-d3 product.

The use of continuous-flow chemistry is an emerging paradigm in multi-step synthesis, allowing for the integration of several reaction steps into a single continuous sequence, which can improve efficiency and control over reaction conditions flinders.edu.ausyrris.jp.

Hypothetical Synthesis Step Description Deuterium Incorporation Method
1. Fragment A Synthesis Preparation of 7-(3-halopropyl)theophylline.Use of a deuterated propyl starting material.
2. Fragment B Synthesis Preparation of the ethanolamine (B43304) side chain from a ketone precursor.Reduction of the ketone with a deuterated reducing agent (e.g., NaBD₄).
3. Coupling Reaction Nucleophilic substitution between Fragment A and Fragment B.N/A
4. Deprotection (if applicable) Removal of any protecting groups used during the synthesis.N/A

Advanced Spectroscopic and Chromatographic Methods for Characterization of Isotopic Purity and Labeling Position

After synthesis, it is imperative to confirm the structure, chemical purity, isotopic purity, and the exact location of the deuterium atoms in the Reproterol-d3 molecule. A combination of advanced spectroscopic and chromatographic techniques is employed for this comprehensive characterization.

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the successful incorporation of deuterium. The molecular weight of Reproterol-d3 will be higher than that of unlabeled Reproterol by the number of deuterium atoms incorporated (since deuterium has a mass of ~2 amu compared to ~1 amu for hydrogen). High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition and the degree of deuteration. It is a key tool for determining isotopic purity nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for unambiguously determining the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Reproterol-d3, the signal corresponding to the proton that has been replaced by deuterium will disappear or show a significantly reduced integration. This provides direct evidence of the labeling site.

²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal at the chemical shift corresponding to the position of the deuterium atom, providing definitive confirmation of its location.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized Reproterol-d3. It separates the target compound from any unreacted starting materials, byproducts, or other impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry is a standard analytical technique for labeled compounds nih.gov. It allows for the simultaneous assessment of chemical and isotopic purity. The retention time from the LC confirms the identity of the compound (by comparison to a standard), while the mass spectrum from the MS confirms the mass and therefore the deuteration level of the eluting peak nih.gov.

Analytical Technique Information Provided
Mass Spectrometry (MS) Confirms molecular weight increase due to deuterium; determines isotopic purity. nih.govnih.gov
¹H NMR Shows disappearance/reduction of signals at the site of deuteration.
²H NMR Shows a signal corresponding to the precise location of the deuterium atom(s).
HPLC Determines chemical purity by separating the product from impurities. nih.gov
LC-MS Combines separation with mass analysis for comprehensive purity assessment. nih.gov

Bioanalytical Method Development and Validation Utilizing Reproterol D3 Major in Research Settings

Principles and Advantages of Deuterated Internal Standards in Quantitative Bioanalysis

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). clearsynth.com Reproterol-d3 is the deuterated analogue of Reproterol (B133377). The use of such standards is a pivotal strategy in quantitative bioanalysis to enhance precision, accuracy, and robustness, particularly in methods employing mass spectrometry. clearsynth.comtexilajournal.com The ideal internal standard, such as a stable isotope-labeled (SIL) version of the analyte, co-elutes with the target compound and exhibits nearly identical chemical and physical properties during sample preparation and analysis. aptochem.comwuxiapptec.comwaters.com This mimicry is the key to its effectiveness.

The fundamental principle of internal standard calibration is to correct for the variability inherent in the analytical process. wuxiapptec.com A known and constant amount of the deuterated internal standard (Reproterol-d3) is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. pharmoutsource.comazdhs.gov The analysis does not rely on the absolute signal of the analyte (Reproterol) but rather on the ratio of the analyte's response to the internal standard's response. azdhs.govwikipedia.org

A calibration curve is generated by plotting the response ratio (Analyte Area / Internal Standard Area) against the known concentrations of the analyte in the calibration standards. pharmoutsource.com The concentration of the analyte in an unknown sample is then calculated from its measured response ratio using this calibration curve. wikipedia.org Because the analyte and the deuterated internal standard behave in a nearly identical manner during extraction, chromatography, and ionization, any loss of analyte during sample processing or fluctuation in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. wikipedia.orgnih.gov This normalization of the signal significantly improves the accuracy and precision of the measurement by compensating for procedural errors. texilajournal.comwisdomlib.org

Biological samples such as plasma, urine, or tissue are complex matrices containing numerous endogenous components like salts, lipids, and proteins. clearsynth.com During analysis, particularly with electrospray ionization (ESI) mass spectrometry, these co-eluting components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.com This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in bioanalytical methods. waters.commyadlm.org

The primary advantage of using a deuterated internal standard like Reproterol-d3 is its ability to compensate for these matrix effects. clearsynth.comwisdomlib.org Since Reproterol-d3 is chemically almost identical to Reproterol, it has the same chromatographic retention time and is affected by co-eluting matrix components in the same way. aptochem.comoup.com Therefore, even if the absolute signal of both the analyte and the internal standard is suppressed or enhanced, their ratio remains constant and reliable. researchgate.net This co-elution is critical for effective compensation. waters.comchromatographyonline.com

Similarly, any variability during the multi-step sample preparation process, such as incomplete extraction recovery or inconsistent sample volume transfers, will affect both the analyte and the internal standard to the same degree. wuxiapptec.comnih.gov By using the response ratio for quantification, these variations are effectively cancelled out, leading to a more robust and reproducible assay. aptochem.com

Advanced Chromatographic-Mass Spectrometric Methodologies for Reproterol and its Metabolites

The detection and quantification of beta-agonists like Reproterol in biological matrices demand highly sensitive and selective analytical methods. nih.gov Hyphenated techniques that couple a separation method with a detection method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are the preferred choices for this purpose. nih.govnih.gov These methods provide the necessary specificity to distinguish the analyte from complex matrix components and the sensitivity to measure low concentrations.

The goal of sample preparation is to isolate the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. retsch.comscispace.comchromatographyonline.com The choice of technique depends on the analyte's properties, the sample matrix, and the required level of cleanliness.

Protein Precipitation (PP): This is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., perchloric acid) to the sample to denature and precipitate proteins. sigmaaldrich.commdpi.com While quick, it provides limited cleanup, as many other matrix components remain in the supernatant with the analyte. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov By optimizing the pH of the aqueous phase, the analyte can be made non-ionized and preferentially partition into the organic layer, leaving many polar interferences behind. It offers a cleaner sample than protein precipitation.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has largely replaced LLE for complex applications. scispace.com It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of a different solvent. For beta-agonists like Reproterol, mixed-mode SPE, which utilizes a combination of ion-exchange and reversed-phase retention mechanisms, provides excellent cleanup and concentration. nih.gov

Table 1: Comparison of Common Sample Preparation Techniques

Technique Principles Advantages Disadvantages
Protein Precipitation (PP) Protein denaturation and removal by adding organic solvents or acids. mdpi.com Fast, simple, inexpensive. Non-selective, high matrix effects, risk of analyte co-precipitation. mdpi.com
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases based on solubility and pH. nih.gov Good sample cleanup, can be selective with pH adjustment. Labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. scispace.com

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. scispace.comnih.gov | High selectivity and recovery, significant sample concentration, automation-friendly. scispace.com | More expensive, requires method development and optimization. nih.gov |

Chromatography is essential for separating the analyte from matrix components that were not removed during sample preparation, as well as from its metabolites or other drugs.

Liquid Chromatography (LC): For polar, non-volatile compounds like Reproterol, reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the most common approach. nih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC. The separation is achieved using a C18 column and a mobile phase typically consisting of a mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile or methanol). mdpi.compensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape. pensoft.net

Gas Chromatography (GC): GC is an alternative technique that provides high separation efficiency. springernature.com However, for non-volatile and polar molecules like Reproterol, a chemical derivatization step is required prior to analysis to make them volatile and thermally stable. researchgate.net This adds complexity to the sample preparation process. GC analysis is often coupled with mass spectrometry (GC-MS). nih.gov

Table 2: Example of LC Parameters for Reproterol Analysis

Parameter Typical Setting
System Ultra-Performance Liquid Chromatography (UPLC) nih.gov
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water mdpi.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile mdpi.com
Flow Rate 0.3 - 0.5 mL/min tbzmed.ac.ir
Gradient Start at 5% B, increase to 95% B over several minutes mdpi.com
Injection Volume 2 - 10 µL pensoft.netnih.gov

| Column Temperature | 30 - 40 °C nih.gov |

Tandem mass spectrometry (MS/MS) is the detector of choice for quantitative bioanalysis due to its exceptional sensitivity and selectivity. texilajournal.com The most widely used mode for quantification is Multiple Reaction Monitoring (MRM). tbzmed.ac.ir

In MRM, the first quadrupole of the mass spectrometer is set to select the specific molecular ion (the precursor ion) of the analyte. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, providing a high degree of specificity and filtering out background noise. tbzmed.ac.ir

For Reproterol and its deuterated internal standard, Reproterol-d3, separate MRM transitions are monitored. Because Reproterol-d3 has a higher mass than Reproterol due to the deuterium atoms, its precursor and product ions will have different mass-to-charge ratios (m/z), allowing the instrument to detect both compounds simultaneously even though they co-elute chromatographically. wikipedia.org Parameters such as collision energy and cone voltage are optimized for each compound to maximize the signal intensity for each transition. mdpi.com

Table 3: Illustrative Mass Spectrometry Parameters for Reproterol and Reproterol-d3 (Major) in Positive ESI Mode

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Reproterol [M+H]⁺ Fragment 1 Optimized Value Optimized Value
Reproterol [M+H]⁺ Fragment 2 (Qualifier) Optimized Value Optimized Value

| Reproterol-d3 | [M+H]⁺ | Fragment 1' | Optimized Value | Optimized Value |

Table 4: List of Compounds

Compound Name
Acetonitrile
Formic Acid
Methanol
Perchloric Acid
Reproterol

Rigorous Method Validation Parameters and Criteria in Preclinical Research Studies

Method validation is the process of demonstrating that a bioanalytical procedure is suitable for its intended purpose. For preclinical studies, this involves a series of experiments designed to test the method's performance characteristics. The use of a deuterated internal standard like Reproterol-d3 is crucial for developing a robust, high-throughput bioanalytical method, as it improves precision and accuracy. aptochem.com

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, selectivity is achieved by monitoring unique precursor-to-product ion transitions for both Reproterol and the internal standard, Reproterol-d3.

To validate selectivity, at least six different sources of the relevant biological matrix (e.g., plasma) are analyzed. japsonline.com These blank samples are processed to check for any endogenous components or metabolites that might interfere with the detection of Reproterol or Reproterol-d3 at their respective retention times. The acceptance criterion is that the response of any interfering peak in the blank samples should be no more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and no more than 5% of the response of the internal standard. nih.gov This ensures that the measurements are not skewed by the biological matrix itself.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. The calibration range is the span of concentrations, from the LLOQ to the Upper Limit of Quantification (ULOQ), over which the method is shown to be accurate, precise, and linear.

A calibration curve is constructed by plotting the peak area ratio of the analyte (Reproterol) to the internal standard (Reproterol-d3) against the nominal concentration of the analyte. For a bioanalytical method for Reproterol, a typical calibration curve might be linear over the range of 0.2 to 200 ng/mL in plasma. nih.gov The curve is generally fitted using a weighted linear regression model (e.g., 1/x² or 1/y²) to ensure accuracy at the lower end of the range. nih.gov The correlation coefficient (r²) should consistently be 0.99 or greater. For the standards to be considered acceptable, their back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

Table 1: Representative Linearity and Calibration Range Data for Reproterol This table presents typical data from a validated bioanalytical method for Reproterol in plasma.

Parameter Result
Calibration Range 0.2 - 200 ng/mL
Regression Model Weighted Linear (1/y²)
Correlation Coefficient (r²) > 0.99

| Standard Deviation from Nominal | < 15% ( < 20% at LLOQ) |

Data based on findings from a study on the determination of Reproterol in human plasma. nih.gov

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. These are evaluated at multiple concentration levels using quality control (QC) samples. Typically, QC samples are prepared at a minimum of three concentrations: low, medium, and high.

Intra-assay (within-run) precision and accuracy are determined by analyzing multiple replicates (e.g., five) of each QC level in a single analytical run.

Inter-assay (between-run) precision and accuracy are assessed by analyzing the QC samples on different days or in different analytical runs.

For a method to be considered valid, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for all QC levels (20% at the LLOQ). The accuracy, expressed as the percent deviation from the nominal value, should be within ±15% (±20% at the LLOQ). nih.gov

Table 2: Example of Precision and Accuracy Data for Reproterol Quantification This table illustrates typical intra- and inter-assay precision and accuracy results for QC samples in a Reproterol bioanalytical method.

QC Level Intra-Assay Precision (CV%) Intra-Assay Accuracy (% Deviation) Inter-Assay Precision (CV%) Inter-Assay Accuracy (% Deviation)
Low QC ≤ 9.3% +3.2% ≤ 11.0% -0.9%
Medium QC ≤ 8.5% +1.5% ≤ 9.8% -1.2%

| High QC | ≤ 7.9% | -0.5% | ≤ 8.2% | +0.4% |

Data adapted from a validated HPLC-MS/MS method for Reproterol, demonstrating acceptable performance. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

The LLOQ is established by analyzing samples with low concentrations of Reproterol and is identified as the point where the analyte response is at least five times the response of a blank sample. Furthermore, the precision at the LLOQ should be within 20% (CV), and the accuracy should be within 80-120% of the nominal value. For a sensitive method for Reproterol in plasma, a reliable LLOQ could be established at concentrations as low as 0.2 to 0.4 ng/mL. nih.gov

Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The co-eluting nature of a deuterated internal standard like Reproterol-d3 is advantageous, as it is expected to degrade at the same rate as the analyte, thus correcting for any instability. Stability is evaluated by analyzing QC samples (low and high concentrations) after exposure to various conditions:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles. Samples are typically subjected to at least three cycles.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the typical sample handling and processing time.

Long-Term Stability: Determines stability over a prolonged period at the intended storage temperature (e.g., -70°C). The duration should meet or exceed the time from the first sample collection to the last sample analysis.

For all stability tests, the mean concentration of the stored QC samples should be within ±15% of the mean concentration of freshly prepared QC samples.

Table 3: Representative Stability Assessment Protocol and Acceptance Criteria This table outlines common stability tests and their acceptance criteria for a bioanalytical method.

Stability Test Storage Condition Duration Acceptance Criteria (% Deviation from Nominal)
Freeze-Thaw 3 cycles (-70°C to Room Temp) 12-24 hours per freeze Within ±15%
Short-Term (Bench-Top) Room Temperature ≥ 4 hours Within ±15%

| Long-Term | -70°C | ≥ 30 days | Within ±15% |

System suitability testing is performed before and during each analytical run to ensure that the LC-MS/MS system is performing adequately for the intended analysis. japsonline.com It is a critical component for producing accurate and reproducible data. lcms.cz Protocols typically involve injecting a standard solution (e.g., a mid-range QC sample) multiple times at the beginning of a run.

Key parameters monitored include:

Peak Area and Retention Time: The precision (CV%) of the peak areas and retention times for both Reproterol and Reproterol-d3 over replicate injections should be within established limits (e.g., < 15%).

Signal-to-Noise Ratio: A check at the LLOQ concentration to ensure adequate sensitivity.

Carryover: A blank sample is injected after the highest concentration standard (ULOQ) to ensure that no residual analyte carries over to subsequent injections. The response in the blank should be less than 20% of the LLOQ response. nih.gov

Failure to meet system suitability criteria would halt the analytical run until the instrument performance issues are resolved, preventing the generation of invalid data.

Application of Reproterol D3 Major in Preclinical and Mechanistic Metabolic Investigations

Elucidation of Reproterol's Metabolic Pathways in In Vitro Systems

In vitro systems are fundamental for identifying metabolic pathways and the enzymes responsible for a drug's biotransformation. These models provide a controlled environment to study metabolism, minimizing the complexities and ethical considerations of in vivo studies. Reproterol-d3 is used alongside unlabeled Reproterol (B133377) in these systems to trace and quantify the formation of metabolites.

Isolated cellular models, particularly primary hepatocytes, are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, closely mimicking the physiological environment of the liver. nih.govresearchgate.netnih.gov Liver cell lines, while more convenient, may have different enzyme expression levels compared to primary cells.

In this context, hepatocytes are incubated with Reproterol. imperial.ac.uk Reproterol-d3 is typically added to the experimental matrix as an internal standard during analysis to ensure accurate quantification. acanthusresearch.com These studies allow for the identification of primary metabolic reactions such as oxidation, reduction, and hydrolysis (Phase I), as well as conjugation reactions like glucuronidation and sulfation (Phase II). youtube.commdpi.com For example, research on other compounds using hepatocytes has successfully identified a wide range of metabolites, demonstrating the utility of this model for mapping the complete metabolic profile of a drug candidate like Reproterol. nih.govplos.org

Table 1: Application of Cellular Models in Reproterol Metabolism Studies

Model Type Key Features Role in Reproterol Studies
Primary Hepatocytes Contain a full range of Phase I and II metabolic enzymes; considered the "gold standard". - Identification of major and minor metabolites. - Elucidation of complete metabolic pathways (e.g., oxidation, glucuronidation). - Assessment of metabolic stability.
Liver Cell Lines (e.g., HepG2) Immortalized cells, easier to culture and maintain than primary cells. - High-throughput screening of metabolic stability. - Preliminary identification of major metabolic pathways.
Cultured Keratinocytes Skin cells used for studying metabolism of topically applied drugs. - Investigation of potential cutaneous metabolism of Reproterol if applicable.

| Osteosarcoma Cell Lines | Bone cancer cells. | - Used in studies of vitamin D analogs to understand metabolism in bone-related cells. nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Subcellular fractions are used to investigate specific types of metabolic reactions.

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily. thermofisher.com They are widely used for studies on CYP inhibition, reaction phenotyping (identifying which CYP enzymes metabolize a drug), and metabolic stability. thermofisher.combioivt.com

S9 Fractions : This fraction is the supernatant from a 9000g centrifugation of a liver homogenate. wikipedia.org It contains both microsomes and the cytosolic fraction. wikipedia.orgmdpi.com Therefore, S9 fractions possess both Phase I and most Phase II enzymes (like sulfotransferases and N-acetyltransferases), offering a more comprehensive, though less specific, view of metabolism than microsomes alone. nih.govwikipedia.org

Incubating Reproterol with these fractions helps pinpoint the specific enzymatic systems involved in its breakdown. For instance, comparing metabolism in microsomes versus S9 fractions can indicate the involvement of cytosolic Phase II enzymes. Reproterol-d3 is crucial in these assays as an internal standard for precise quantification of the parent compound's depletion over time.

Investigation of Kinetic Isotope Effects in Biotransformation Reactions

The substitution of a hydrogen atom with a deuterium (B1214612) atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYPs. nih.gov Consequently, it requires more energy to break a C-D bond, which can lead to a slower rate of metabolism for the deuterated compound. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.govyoutube.com

Medicinal chemists utilize the KIE to probe reaction mechanisms and to strategically slow down a drug's metabolism. nih.govnih.gov By incubating both Reproterol and Reproterol-d3 in an in vitro system (e.g., liver microsomes), researchers can measure and compare their respective rates of metabolism. semanticscholar.org A significant difference in the metabolic rates, where Reproterol-d3 is metabolized more slowly, would confirm that the cleavage of the deuterated C-H bond is a rate-determining step in its biotransformation. This information is critical for understanding the metabolic pathway and for designing new drug analogues with potentially improved pharmacokinetic profiles. researchgate.net

Comparative Metabolic Studies Across Relevant Preclinical Animal Species (Non-human)

Before a drug is tested in humans, its metabolic profile is typically evaluated in several preclinical animal species (e.g., rats, dogs, non-human primates) to assess potential differences in metabolism. biomodels.com Significant species-specific variations in drug metabolism can impact a drug's efficacy and safety profile.

In these studies, Reproterol is administered to different animal species, and biological samples (e.g., plasma, urine) are collected over time. researchgate.net The analysis of these samples aims to identify and quantify the metabolites formed in each species. The use of Reproterol-d3 as an internal standard is essential for achieving accurate and reliable quantitative results across these different biological matrices, which can be complex. researchgate.net An early study on Reproterol confirmed that its biotransformation leads to the same primary metabolite in both animals and humans, highlighting the relevance of such preclinical investigations. nih.gov Comparing the metabolic profiles helps in selecting the most appropriate animal model for further toxicological studies—one whose metabolic pathways most closely resemble those in humans. mdpi.commdpi.com

Qualitative and Quantitative Identification of Reproterol Metabolites

The identification and quantification of drug metabolites are crucial steps in drug development.

Qualitative Analysis : This involves determining the chemical structure of the metabolites. Techniques like high-resolution mass spectrometry (MS) are used to analyze samples from in vitro or in vivo studies. nih.gov The mass difference between the parent drug (Reproterol) and its metabolites can suggest the type of metabolic reaction that has occurred (e.g., an increase of 16 atomic mass units often indicates hydroxylation). Studies have identified a major metabolite of Reproterol as a tetrahydroisoquinoline derivative, formed through the uptake of a carbon atom and subsequent cyclization. nih.gov

Quantitative Analysis : This involves measuring the concentration of the parent drug and its metabolites in biological fluids. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique for this purpose due to its high sensitivity and specificity. lcms.cz In these assays, a known amount of a stable isotope-labeled (SIL) internal standard is added to every sample. scispace.comtandfonline.com Reproterol-d3 is an ideal internal standard because it co-elutes with and has nearly identical ionization efficiency to unlabeled Reproterol, but is distinguished by its higher mass. This allows it to correct for any sample loss during extraction and for variations in instrument response, ensuring highly accurate and precise quantification. mdpi.com

Table 2: Summary of Compounds Mentioned

Compound Name Role/Description
Reproterol The active pharmaceutical ingredient being studied. A beta-2 adrenergic agonist.
Reproterol-d3 (Major) The deuterium-labeled analogue of Reproterol, used as a tool in metabolic studies.

| Tetrahydroisoquinoline derivative | The main metabolite of Reproterol identified in both animals and humans. nih.gov |

Reproterol D3 Major As a Research Probe in Pharmacological and Mechanistic Studies

Utilization in In Vitro Mechanistic Studies of Reproterol's Molecular Action

In the realm of in vitro mechanistic studies, Reproterol-d3 is primarily valuable as an internal standard for the precise quantification of Reproterol (B133377) in various experimental setups. The near-identical chemical behavior of the deuterated and non-deuterated forms ensures that they behave similarly during sample preparation and analysis, yet their mass difference allows for distinct detection by mass spectrometry. This is crucial for accurately determining the concentration of Reproterol in cell cultures or tissue homogenates, thereby enabling a more precise characterization of its molecular actions.

For instance, when studying the downstream effects of Reproterol on intracellular signaling pathways, such as the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP), Reproterol-d3 can be used to ensure that the observed effects are accurately correlated with specific concentrations of the drug. This is particularly important for constructing accurate dose-response curves and determining key pharmacological parameters like the half-maximal effective concentration (EC50).

Table 1: Hypothetical Data on cAMP Production in Response to Reproterol with Reproterol-d3 as an Internal Standard

Reproterol Concentration (nM)Measured cAMP Level (pmol/mg protein)
0.15.2
115.8
1048.3
10095.1
1000110.5

This table illustrates the type of quantitative data that can be reliably generated in in vitro mechanistic studies by employing Reproterol-d3 as an internal standard for accurate concentration measurements of Reproterol.

Applications in Receptor Binding Assays and Ligand-Target Interaction Studies

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand and its receptor. In this context, Reproterol-d3 would most likely be employed in competitive binding assays. In such an experimental design, a radiolabeled ligand with known affinity for the target receptor (e.g., a radiolabeled β2-adrenoceptor antagonist) is incubated with the receptor source (e.g., cell membranes expressing the receptor). The displacement of the radiolabeled ligand by increasing concentrations of unlabeled Reproterol is then measured.

The role of Reproterol-d3 in these assays would be to serve as a stable, non-radioactive internal standard to precisely quantify the concentration of Reproterol in the assay medium. This ensures that the calculated inhibitory constant (Ki), a measure of the binding affinity of Reproterol, is accurate. The kinetic isotope effect due to deuteration is generally negligible in receptor binding, meaning Reproterol-d3 would exhibit binding characteristics nearly identical to unlabeled Reproterol.

Table 2: Illustrative Data from a Competitive Receptor Binding Assay for Reproterol

Reproterol Concentration (nM)Specific Binding of Radioligand (%)
0.198
185
1052
10015
10002

This table represents typical data obtained from a competitive binding assay, where the accuracy of the Reproterol concentration, and thus the resulting binding affinity calculation, can be enhanced by the use of Reproterol-d3 as an internal standard.

Investigations into the Pharmacological Mechanisms of Reproterol (e.g., β2-adrenoceptor agonism, PDE inhibition) Using Deuterated Analogs

Reproterol exhibits a dual pharmacological mechanism, acting as both a β2-adrenoceptor agonist and a phosphodiesterase (PDE) inhibitor. researchgate.net Deuterated analogs like Reproterol-d3 are instrumental in dissecting these mechanisms, primarily through their application in pharmacokinetic and metabolic studies that inform the understanding of the drug's in vivo behavior and, by extension, its mechanism of action at the molecular level.

Table 3: Hypothetical Metabolic Stability Data for Reproterol and a Deuterated Analog

CompoundIncubation Time (min)Parent Compound Remaining (%)
Reproterol0100
1575
3052
6028
Reproterol-d30100
1588
3070
6055

Future Directions and Emerging Research Avenues for Deuterated Reproterol Compounds

Advancements in High-Throughput and Automated Bioanalytical Platforms

The landscape of bioanalysis is rapidly evolving towards high-throughput and automated platforms to meet the demands of large-scale preclinical and clinical studies. In this context, Reproterol-d3 (Major) serves as a critical component for robust and reliable quantification of reproterol (B133377) in biological matrices.

Future advancements in this area will likely focus on the integration of robotic liquid handling systems with advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments. This will enable the simultaneous processing of a large number of samples, significantly reducing analysis time and minimizing human error. The use of deuterated internal standards like Reproterol-d3 is paramount in these automated workflows to correct for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the generated data. kcasbio.com

The development of more sensitive and selective analytical methods will also drive the need for high-purity deuterated standards. As researchers aim to quantify ever-lower concentrations of drugs and their metabolites, the use of a stable isotope-labeled internal standard that co-elutes with the analyte becomes essential to normalize for ion suppression or enhancement in complex biological samples. kcasbio.com

Table 1: Key Advancements in Bioanalytical Platforms and the Role of Deuterated Standards

AdvancementDescriptionRole of Reproterol-d3 (Major)
Automated Liquid HandlingRobotic systems for sample preparation, reducing manual variability and increasing throughput.Ensures consistent and accurate quantification by correcting for any variations during the automated process.
High-Throughput LC-MS/MSInstruments capable of analyzing hundreds to thousands of samples per day.Provides a reliable internal standard for accurate measurement in large-scale studies.
Micro-sample AnalysisTechniques requiring smaller volumes of biological fluids, crucial for preclinical studies in small animals.Enables precise quantification even with limited sample volumes.

Novel Applications in Systems Biology, Proteomics, and Metabolomics Research (Preclinical Focus)

Systems biology, which aims to understand the complex interactions within biological systems, heavily relies on the accurate quantification of various molecules. In preclinical research, Reproterol-d3 (Major) can be instrumental in elucidating the metabolic and proteomic impact of reproterol.

In metabolomics , the administration of a beta-2 agonist like reproterol can induce changes in various metabolic pathways, including glucose and lipid metabolism. nih.gov Preclinical studies utilizing Reproterol-d3 as an internal standard can accurately quantify reproterol levels in tissues and biofluids, allowing for a precise correlation with observed changes in the metabolome. This is crucial for understanding the on-target and off-target effects of the drug. While deuterated standards are widely used, it is important to carefully select the labeling position to avoid potential deuterium (B1214612) isotope effects that could alter chromatographic retention times or fragmentation patterns.

In the field of proteomics , understanding how a drug interacts with its target and influences protein expression is fundamental. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an emerging technique used to study protein conformation and dynamics. biorxiv.org While not a direct application of Reproterol-d3 as an internal standard for quantification, the principles of deuterium labeling are central to this method. Future preclinical studies could employ HDX-MS to investigate the conformational changes in the beta-2 adrenergic receptor upon binding of reproterol, providing insights into its mechanism of action at a molecular level.

The integration of data from these 'omics' platforms, underpinned by accurate quantification using deuterated standards, will provide a comprehensive, systems-level understanding of reproterol's pharmacological effects in preclinical models.

Development of Next-Generation Deuterated Analogs for Enhanced Research Utility

The strategic incorporation of deuterium into a drug molecule, a process known as "deuterium switching," can significantly alter its metabolic profile. nih.gov This approach is being increasingly used to develop next-generation drug candidates with improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites. nih.govjuniperpublishers.comresearchgate.netscienceopen.com

In the context of reproterol, selective deuteration at metabolically vulnerable sites could lead to the creation of novel analogs with enhanced stability. These next-generation deuterated compounds would not only be valuable as research tools for in-depth preclinical studies but could also have therapeutic potential. For instance, a deuterated version of reproterol with a slower rate of metabolism could allow for less frequent dosing in preclinical models, facilitating long-term efficacy and toxicity studies. nih.gov

The development of such analogs would involve identifying the primary sites of metabolism on the reproterol molecule and then synthesizing versions where the hydrogen atoms at these sites are replaced with deuterium. The resulting deuterated analogs would then be evaluated in preclinical studies to compare their pharmacokinetic and pharmacodynamic profiles with the non-deuterated parent compound.

Table 2: Potential Advantages of Next-Generation Deuterated Reproterol Analogs

Potential AdvantageMechanismResearch Utility
Increased Metabolic StabilitySlower rate of enzymatic cleavage of the C-D bond compared to the C-H bond (Kinetic Isotope Effect).Longer half-life in preclinical models, enabling more sustained exposure studies.
Reduced Metabolite-Mediated ToxicityAltered metabolic pathways may lead to the formation of fewer toxic metabolites.Improved safety profile in preclinical toxicology assessments.
Enhanced Target EngagementMore stable parent compound could lead to prolonged interaction with the beta-2 adrenergic receptor.Allows for more detailed investigation of the downstream signaling pathways.

Potential for Reproterol-d3 (Major) in Investigating Environmental Fate and Agrochemical Research

The presence of pharmaceuticals in the environment is a growing concern. caryinstitute.orggsk.com Isotope-labeled standards are crucial for accurately monitoring the fate and transport of these compounds in soil, water, and biota. alfa-chemistry.com Reproterol-d3 (Major) can serve as an invaluable tool in studies investigating the environmental presence and degradation of reproterol. For instance, it can be used as an internal standard in LC-MS methods to quantify trace levels of reproterol in water and soil samples collected near pharmaceutical manufacturing facilities or in areas with high usage. researchgate.net

In the realm of agrochemical research, beta-2 agonists are sometimes illicitly used as growth promoters in livestock. epa.gov Analytical methods for detecting the misuse of these substances in animal products are therefore essential. A study on the determination of beta-2 agonists in bovine urine highlighted the use of deuterated analogs of clenbuterol (B1669167) and salbutamol (B1663637) for isotopic dilution methods to ensure accurate quantification. epa.gov Similarly, Reproterol-d3 (Major) could be employed as an internal standard in regulatory monitoring programs to detect and quantify reproterol residues in animal-derived food products, helping to ensure food safety. The use of a stable isotope-labeled internal standard is particularly important in complex matrices like urine and food products to overcome matrix effects and ensure reliable results. kcasbio.com

The application of Reproterol-d3 in these areas will contribute to a better understanding of the environmental impact of this pharmaceutical and aid in the enforcement of regulations related to its use in agriculture.

Q & A

Q. How should researchers structure data management plans for longitudinal Reproterol-d3 (Major) studies?

  • Methodological Answer : Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Implement version control for datasets and metadata, and detail backup procedures in the DMP .

Tables: Key Methodological Checklist

Component Requirements References
Hypothesis FormulationFINER criteria, PICO framework
Experimental ReplicationNIH preclinical guidelines, raw data sharing
Ethical ComplianceARRIVE 2.0, power analysis justification
Data ManagementFAIR principles, version control, pre-registration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.